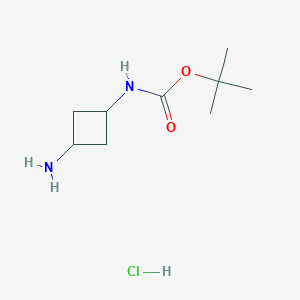

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

Description

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is a specialized bicyclic carbamate derivative featuring a cyclobutane ring system substituted with an amino group and a tert-butoxycarbonyl (Boc)-protected amine. This compound serves as a critical building block in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules requiring rigid, conformationally constrained scaffolds .

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOGPUSZHNRXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-aminocyclobutanone in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules, including:

- Precursor for Biologically Active Compounds : The compound is pivotal in synthesizing pharmaceuticals and agrochemicals, acting as a precursor for various biologically active derivatives.

- Synthesis of Spirocyclic Compounds : It is involved in the preparation of spirocyclic compounds, which are important in drug discovery due to their unique biological activities .

Medicinal Chemistry

In the realm of medicinal chemistry, tert-butyl (3-aminocyclobutyl)carbamate hydrochloride has shown promise in several key areas:

- Drug Development : The compound's ability to influence biological pathways makes it significant in the development of new therapeutic agents. It has been investigated for its potential role in targeting specific diseases through its interaction with molecular targets .

- Neuropharmacology : Research indicates that this compound may have applications in neuropharmacology, potentially influencing neurological pathways and contributing to the development of treatments for neurological disorders.

Biological Research

The biological activity of tert-butyl (3-aminocyclobutyl)carbamate hydrochloride is an area of active investigation:

- Enzyme Interaction Studies : Studies have focused on its interactions with enzymes and receptors, which can elucidate its pharmacological properties and therapeutic benefits .

- Pharmacodynamics and Pharmacokinetics : Understanding how this compound behaves within biological systems can provide insights into its efficacy and safety profile, essential for any drug development process.

Case Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of tert-butyl (3-aminocyclobutyl)carbamate hydrochloride as a precursor for a series of novel compounds aimed at treating neurodegenerative diseases. The synthesized derivatives exhibited varied biological activities, indicating the potential of this compound in drug development.

Case Study 2: Interaction with Biological Targets

Research highlighted the interactions of tert-butyl (3-aminocyclobutyl)carbamate hydrochloride with specific receptors involved in pain modulation. The findings suggested that modifications to the compound could enhance its potency as an analgesic agent.

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride with structurally related compounds, emphasizing key differences in ring size, substituents, and applications:

Key Comparative Analysis

Ring Size and Strain

- Cyclobutane vs. Cyclopentane/Pyrrolidine : Cyclobutane’s smaller ring size introduces significant angle strain, enhancing reactivity but reducing thermodynamic stability compared to five-membered rings like cyclopentane or pyrrolidine . This strain can be leveraged to design prodrugs or transient intermediates in synthesis.

- Bicyclic vs. Monocyclic Systems: Bicyclo[4.1.0]heptane derivatives (e.g., CAS 880545-32-4) exhibit enhanced rigidity, favoring selective binding to protein targets such as kinases or GPCRs .

Substituent Effects

- Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., CAS 1259436-59-3) are pivotal in hydrogen-bonding interactions, whereas hydroxylated analogs (e.g., CAS 1820575-70-9) improve aqueous solubility and metabolic stability .

- Boc Protection : The tert-butyl carbamate group (Boc) in these compounds enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling .

Stereochemical Considerations

- Stereospecific configurations (e.g., trans-3-aminocyclopentanol or (3R,4R)-pyrrolidine derivatives) critically influence binding affinity and metabolic pathways. For instance, trans-3-aminocyclopentanol hydrochloride exhibits superior antiviral activity compared to its cis counterpart .

Pharmaceutical Relevance

- Kinase Inhibitors: Bicyclo[4.1.0]heptane carbamates (CAS 880545-32-4) demonstrate nanomolar inhibitory activity against tyrosine kinases due to their conformational rigidity .

- Antiviral Agents: Cyclopentanol derivatives (CAS 1259436-59-3) show potent inhibition of viral proteases, attributed to their ability to mimic transition-state intermediates .

- Antibacterial Applications : Benzyl-protected bicyclic carbamates (CAS 2227206-53-1) disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins .

Biological Activity

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is a chemical compound notable for its potential biological applications, particularly in the fields of medicinal chemistry and neuropharmacology. Its unique structure, characterized by a tert-butyl group and an amine functional group, positions it as a candidate for various therapeutic investigations. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N₂O₂·HCl

- Molecular Weight : Approximately 214.31 g/mol

- Structure : The compound features a cyclobutane moiety that may confer unique biological properties.

The biological activity of tert-butyl (3-aminocyclobutyl)carbamate hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in neurotransmission. The compound can act as both an inhibitor and an activator of these targets, modulating various biochemical pathways. This dual action is significant in developing therapeutic agents aimed at neurological disorders.

Biological Activity Overview

-

Neuropharmacological Effects :

- Preliminary studies suggest that tert-butyl (3-aminocyclobutyl)carbamate hydrochloride may influence synaptic transmission and affect mood and cognition pathways, making it a candidate for treating conditions like depression and anxiety .

-

Enzyme Inhibition :

- The compound has shown potential as an enzyme inhibitor, which could be beneficial in regulating metabolic pathways associated with various diseases .

-

Pharmacokinetics :

- The compound's solubility and stability are enhanced by its carbamate structure, which is crucial for its bioavailability and therapeutic efficacy .

Research Findings

Case Studies

-

Study on Synaptic Transmission :

- A study investigated the effects of tert-butyl (3-aminocyclobutyl)carbamate hydrochloride on synaptic plasticity in animal models. Results indicated enhanced synaptic strength, supporting its potential use in cognitive enhancement therapies.

-

Inhibition of Neuroinflammation :

- Another study focused on the compound's ability to inhibit neuroinflammatory pathways in vitro. The results showed a significant reduction in pro-inflammatory cytokines, suggesting therapeutic potential in neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride to improve yield and purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical tools like factorial design (full or fractional) minimize experimental runs while maximizing data quality .

- Incorporate in-line monitoring (e.g., GC/MS or HPLC) to track intermediate formation and purity . For cyclobutane ring stability, avoid prolonged exposure to strong acids/bases during synthesis .

Q. What spectroscopic techniques are critical for characterizing tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride?

Methodological Answer:

- NMR (¹H/¹³C): Confirm the cyclobutane ring structure and tert-butyl carbamate group via chemical shifts (e.g., tert-butyl protons at ~1.4 ppm) .

- FT-IR: Validate the carbamate C=O stretch (~1680–1720 cm⁻¹) and amine N-H bands (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to rule out byproducts .

Q. How should researchers assess the compound’s purity for pharmacological studies?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential amine volatility .

- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride in novel reactions?

Methodological Answer:

- Apply density functional theory (DFT) to model reaction pathways, focusing on cyclobutane ring strain (≈110 kJ/mol) and carbamate lability .

- Use transition state analysis to predict regioselectivity in nucleophilic substitutions or ring-opening reactions .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

- Perform sensitivity analysis to identify outliers (e.g., inconsistent NMR coupling constants vs. DFT-predicted dihedral angles) .

- Cross-validate with advanced techniques like X-ray crystallography (for solid-state conformation) or variable-temperature NMR to probe dynamic behavior .

Q. How can researchers study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

- Replace traditional solvents (DCM, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Implement membrane separation technologies (e.g., nanofiltration) to recover catalysts and reduce solvent waste .

Q. How do researchers integrate machine learning to optimize reaction conditions for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.